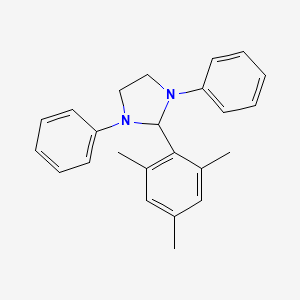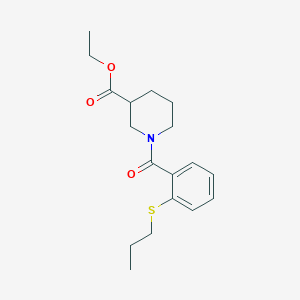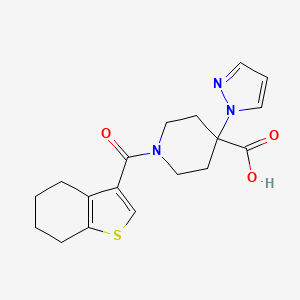
1,3-Diphenyl-2-(2,4,6-trimethylphenyl)imidazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Diphenyl-2-(2,4,6-trimethylphenyl)imidazolidine is an organic compound with the molecular formula C24H26N2 It is a derivative of imidazolidine, featuring phenyl and trimethylphenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Diphenyl-2-(2,4,6-trimethylphenyl)imidazolidine can be synthesized through several methods. One common approach involves the reaction of 2,4,6-trimethylphenylamine with benzaldehyde to form an imine intermediate, which is then reduced to the corresponding imidazolidine using a reducing agent such as sodium borohydride . The reaction conditions typically include a solvent like ethanol or methanol and a temperature range of 0-25°C.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Diphenyl-2-(2,4,6-trimethylphenyl)imidazolidine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; solvents like water or acetic acid; temperatures ranging from 0-50°C.
Reduction: Lithium aluminum hydride, sodium borohydride; solvents like ether or tetrahydrofuran; temperatures ranging from -10 to 25°C.
Substitution: Nucleophiles such as halides or amines; solvents like dichloromethane or toluene; temperatures ranging from 0-100°C.
Major Products Formed
Oxidation: Imidazolidinones
Reduction: Amine derivatives
Substitution: Various substituted imidazolidines
Applications De Recherche Scientifique
1,3-Diphenyl-2-(2,4,6-trimethylphenyl)imidazolidine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial agent.
Industry: Utilized in the synthesis of advanced materials and polymers[][9].
Mécanisme D'action
The mechanism of action of 1,3-Diphenyl-2-(2,4,6-trimethylphenyl)imidazolidine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming stable complexes that exhibit catalytic activity . In biological systems, it may interact with cellular enzymes and receptors, modulating their activity and leading to various physiological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-Bis(2,4,6-trimethylphenyl)imidazolinium chloride
- 1,3-Diphenylimidazolidine
- 2,4,6-Trimethylphenylimidazolidine
Uniqueness
1,3-Diphenyl-2-(2,4,6-trimethylphenyl)imidazolidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both phenyl and trimethylphenyl groups enhances its stability and reactivity, making it a valuable compound for various applications .
Propriétés
IUPAC Name |
1,3-diphenyl-2-(2,4,6-trimethylphenyl)imidazolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2/c1-18-16-19(2)23(20(3)17-18)24-25(21-10-6-4-7-11-21)14-15-26(24)22-12-8-5-9-13-22/h4-13,16-17,24H,14-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTQYGNKUSROPJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2N(CCN2C3=CC=CC=C3)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-{[3-(aminocarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B5466673.png)
![2-fluoro-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B5466675.png)
![N-(2-ethoxyphenyl)-2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinecarboxamide](/img/structure/B5466678.png)
![2-{4-[(3-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-(5-CHLOROPYRIDIN-2-YL)ACETAMIDE](/img/structure/B5466679.png)
![2-[(1,9-dimethyl-1,4,9-triazaspiro[5.5]undec-4-yl)carbonyl]-4H-chromen-4-one](/img/structure/B5466694.png)


![N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-L-histidinamide](/img/structure/B5466717.png)
![1-methyl-9-(3-pyridin-3-ylpropanoyl)-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5466723.png)
![4-[3-(1H-imidazol-1-ylmethyl)piperidin-1-yl]-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B5466724.png)
![(4E)-4-[(4-bromophenyl)-hydroxymethylidene]-1-(pyridin-3-ylmethyl)-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B5466730.png)


![2-[2-(4-fluorophenyl)vinyl]-1-methyl-1H-benzimidazole](/img/structure/B5466758.png)
